molecular formula C27H26O3 B2461480 [4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-tert-butylbenzoate CAS No. 298215-39-1

[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-tert-butylbenzoate

Cat. No.: B2461480
CAS No.: 298215-39-1
M. Wt: 398.502
InChI Key: QGWQLBYIIJVZLZ-GIJQJNRQSA-N
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Description

[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-tert-butylbenzoate is an organic compound with a complex structure that includes aromatic rings and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-tert-butylbenzoate typically involves a multi-step process. One common method includes the following steps:

    Aldol Condensation: The initial step involves an aldol condensation between 4-methylbenzaldehyde and acetophenone to form the intermediate 4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenol.

    Esterification: The intermediate is then esterified with 4-tert-butylbenzoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-tert-butylbenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, [4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-tert-butylbenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the mechanisms of enzyme catalysis and inhibition.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of aromatic rings and ester groups can influence biological activity, making it a subject of interest in drug discovery.

Industry

In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other materials.

Mechanism of Action

The mechanism of action of [4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-tert-butylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    [4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] benzoate: Similar structure but lacks the tert-butyl group.

    [4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate: Similar structure but with a methyl group instead of a tert-butyl group.

Uniqueness

The presence of the tert-butyl group in [4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-tert-butylbenzoate imparts unique steric and electronic properties. This can influence its reactivity, stability, and interactions with biological targets, distinguishing it from similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26O3/c1-19-5-10-21(11-6-19)25(28)18-9-20-7-16-24(17-8-20)30-26(29)22-12-14-23(15-13-22)27(2,3)4/h5-18H,1-4H3/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWQLBYIIJVZLZ-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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